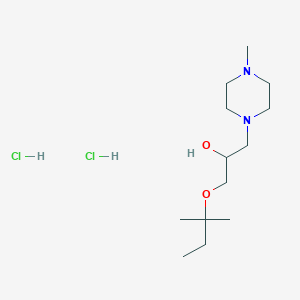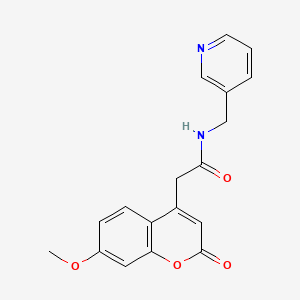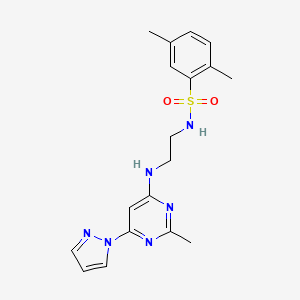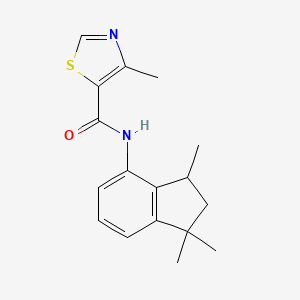
1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride, also known as MPDL3280A, is a small molecule drug that has been developed for the treatment of cancer. This drug is an immune checkpoint inhibitor that targets the programmed death-ligand 1 (PD-L1) protein. PD-L1 is a protein that is expressed on the surface of cancer cells and is responsible for suppressing the immune system's ability to attack the cancer cells. MPDL3280A works by blocking the interaction between PD-L1 and its receptor, programmed death-1 (PD-1), which allows the immune system to recognize and attack cancer cells.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride involves blocking the interaction between PD-L1 and PD-1, which allows the immune system to recognize and attack cancer cells. PD-L1 is expressed on the surface of cancer cells and interacts with PD-1 on the surface of T cells, which results in the suppression of the immune response. By blocking this interaction, 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride enhances the immune response against cancer cells.
Biochemical and Physiological Effects
1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been shown to have several biochemical and physiological effects. In preclinical studies, 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been shown to increase the infiltration of T cells into tumors, reduce the levels of regulatory T cells, and increase the production of cytokines. In clinical trials, 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been shown to induce tumor regression, increase progression-free survival, and improve overall survival in patients with various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride in lab experiments include its high specificity and selectivity for PD-L1, as well as its ability to enhance the immune response against cancer cells. However, the limitations of using 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride in lab experiments include its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the development of 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride and other immune checkpoint inhibitors. These include the identification of biomarkers that can predict response to treatment, the development of combination therapies that can enhance the efficacy of immune checkpoint inhibitors, and the investigation of the potential use of immune checkpoint inhibitors in other diseases, such as autoimmune disorders.
Conclusion
In conclusion, 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a promising drug for the treatment of cancer that works by blocking the interaction between PD-L1 and PD-1, which allows the immune system to recognize and attack cancer cells. 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been extensively studied in preclinical and clinical trials and has shown significant antitumor activity and good tolerability. The future directions for the development of 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride and other immune checkpoint inhibitors include the identification of biomarkers, the development of combination therapies, and the investigation of other potential uses.
Métodos De Síntesis
The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride involves several steps, including the preparation of the starting materials, the formation of the piperazine ring, and the introduction of the tert-pentyloxy group. The final product is obtained as a dihydrochloride salt. The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been described in detail in several research articles.
Aplicaciones Científicas De Investigación
1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, bladder cancer, and melanoma. The results of these studies have shown that 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a promising drug for the treatment of cancer, as it has demonstrated significant antitumor activity and has shown to be well-tolerated by patients.
Propiedades
IUPAC Name |
1-(2-methylbutan-2-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O2.2ClH/c1-5-13(2,3)17-11-12(16)10-15-8-6-14(4)7-9-15;;/h12,16H,5-11H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHMHOFHMDWQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCN(CC1)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate](/img/structure/B2754056.png)
![N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2754057.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2754058.png)
amine](/img/structure/B2754059.png)



![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(4-methoxyphenyl)methanol](/img/structure/B2754064.png)
![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2754065.png)
![5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2754066.png)
![1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2754068.png)


![N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2754076.png)